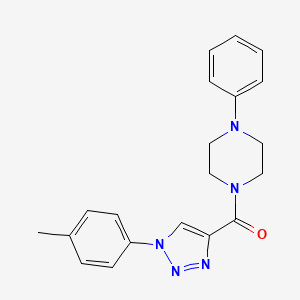
(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the phenylpiperazine and triazole moieties .
Result of Action
Compounds with similar structures have been found to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生物活性
The compound (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (CAS Number: 951611-32-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS) domain. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N5O, with a molecular weight of approximately 347.4 g/mol. The structure features a triazole ring and a piperazine ring , which are known for their roles in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 951611-32-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and tolyl derivatives. The synthetic route may include:
- Formation of the Piperazine Intermediate: Reaction of 4-phenylpiperazine with appropriate alkylating agents.
- Coupling with Triazole Derivatives: The intermediate is reacted with triazole precursors under basic conditions to yield the final product.
Research indicates that compounds containing piperazine and triazole structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can influence mood regulation, anxiety levels, and other CNS-related functions.
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperazine exhibit antimicrobial properties. The presence of the triazole ring may enhance this activity against bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Potential
Recent investigations into similar compounds have revealed significant anticancer properties. For example, derivatives featuring triazole structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells).
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| 5-(2-hydroxyethyl)-1-(naphthalen-1-yl)-... | Anticancer | 49.85 |
| 3-(4-chlorophenoxy)-2-hydroxypropyl... | Autophagy induction | 0.95 |
| 5-(2-aminoethyl)-1-(phenyl)-... | Inhibition of proliferative signaling | 25 |
Neuropharmacological Effects
The piperazine moiety is well-documented for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds similar to this compound have been shown to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity Study: A recent study evaluated a series of triazole derivatives for their cytotoxic effects against A549 cell lines. Results indicated that specific substitutions on the triazole ring significantly enhanced anticancer efficacy.
- Neurotransmitter Interaction Study: Research focusing on piperazine derivatives demonstrated their ability to bind to serotonin receptors, influencing neurotransmitter release and potentially providing therapeutic benefits for anxiety-related disorders.
特性
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPZGYFZKOQKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














